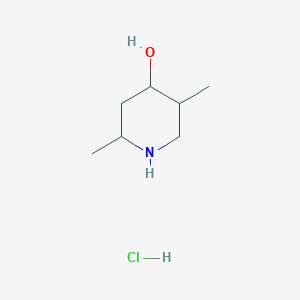

2,5-DIMETHYLPIPERIDIN-4-OL HYDROCHLORIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJIVXGWZANQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6162-47-6 | |

| Record name | 2,5-dimethylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Piperidine Scaffolds in Organic and Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a cornerstone of organic chemistry and drug design. mdma.chnih.gov Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids, and its utility as a synthetic fragment in the pharmaceutical industry. mdma.chnih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting the versatility of this structural motif. mdma.ch

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The saturated, non-aromatic nature of the piperidine ring allows it to adopt well-defined three-dimensional conformations, primarily a stable chair form. This provides a rigid scaffold that chemists can strategically functionalize to orient substituents in precise spatial arrangements for optimal interaction with biological targets. chemrevlett.com

Synthetic Accessibility: Decades of research have led to the development of robust and diverse methods for synthesizing the piperidine ring. nih.gov Techniques range from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions and stereoselective cyclizations, making a wide array of substituted piperidines accessible to researchers. nih.gov

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. Its basicity is a key property that can be modulated by substituents, influencing the compound's solubility, lipophilicity, and pharmacokinetic profile. ajchem-a.com

These fundamental characteristics make the piperidine scaffold a privileged structure in medicinal chemistry, frequently employed to build molecules with applications as anticancer, antiviral, antimicrobial, and anti-Alzheimer agents. ajchem-a.comresearchgate.net

| Property | Description |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Structure | Saturated six-membered heterocycle containing one nitrogen atom. nih.gov |

| Conformation | Primarily adopts a stable chair conformation. chemrevlett.com |

| Key Chemical Feature | Basic secondary amine, allowing for salt formation and N-functionalization. nih.gov |

| Prevalence | Found in numerous natural alkaloids and synthetic pharmaceuticals. mdma.ch |

Academic Relevance of Substituted Piperidinols and Their Salt Forms

Substituted piperidinols, such as the core structure of 2,5-dimethylpiperidin-4-ol (B12937224), represent a subclass of piperidine (B6355638) derivatives of significant academic and practical interest. The presence of a hydroxyl group (-OH) adds a crucial layer of functionality, opening new avenues for both synthesis and biological interaction.

The academic relevance of these compounds is centered on their use as versatile chemical intermediates. The hydroxyl group can serve as a handle for further synthetic transformations, act as a hydrogen-bonding partner in molecular recognition, or be a key pharmacophoric element. Research into the stereoselective synthesis of substituted piperidinols is particularly active, as the relative orientation of the substituents on the ring can dramatically affect the molecule's biological activity. nih.gov The development of methods to control this stereochemistry is a persistent goal in modern organic synthesis. nih.govgoogle.com

The conversion of a piperidinol base to its hydrochloride salt is a standard and important practice in chemical research for several reasons:

Enhanced Solubility: The hydrochloride salt of an amine is typically much more soluble in water and other polar protic solvents than the free base. This is crucial for purification processes like recrystallization and for preparing aqueous solutions for biological assays.

Improved Stability and Handling: Salt forms are generally crystalline solids with higher melting points and greater stability compared to their often-liquid or low-melting-point free base counterparts. This makes them easier to handle, weigh accurately, and store for extended periods.

Purification: The formation of a crystalline salt can be an effective method for purifying the compound, as impurities may remain in the solution during crystallization.

Therefore, 2,5-DIMETHYLPIPERIDIN-4-OL HYDROCHLORIDE represents not just a specific molecular structure, but a form optimized for laboratory use and investigation.

Research Trajectories for Complex Heterocyclic Systems

Direct Synthesis Approaches to the Piperidinol Scaffold

The direct construction of the piperidinol ring system can be achieved through several strategic bond-forming reactions, including hydrogenation and reduction of aromatic precursors, intramolecular cyclization of acyclic precursors, multicomponent reactions, and green chemistry approaches.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

Catalytic hydrogenation of substituted pyridines represents a direct and efficient route to the corresponding piperidine derivatives. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the reduction. For the synthesis of 2,5-dimethylpiperidine (B1348548) derivatives, the hydrogenation of 2,5-lutidine is a primary approach.

Various catalysts have been employed for the hydrogenation of pyridine and its derivatives. Platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C) are commonly used heterogeneous catalysts. clockss.org For instance, the hydrogenation of 2,5-dibenzylpyrazine, a related nitrogen-containing heterocycle, using platinum oxide at high pressure (130 kg/cm ²) yielded a mixture of cis- and trans-2,5-dibenzylpiperazine. clockss.org While this example illustrates the formation of a piperazine (B1678402) ring, the principles of catalytic hydrogenation are applicable to pyridine derivatives for the synthesis of piperidines.

The reduction of 2,5-dimethylfuran, another relevant heterocyclic starting material, has been shown to yield a variety of products depending on the catalyst and conditions. While not a direct route to piperidinols, the reaction network for its hydrogenation provides insights into controlling selectivity in heterocyclic ring saturation. researchgate.net

Reductive amination of dicarbonyl compounds is another powerful strategy for constructing the piperidine ring. This method involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent to form the cyclic amine in a single step.

Intramolecular Cyclization Protocols

Intramolecular cyclization of suitably functionalized acyclic precursors offers a versatile approach to the synthesis of substituted piperidines. These reactions involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Radical-mediated amine cyclization has emerged as a potent method for the synthesis of various nitrogen-containing heterocycles, including piperidines. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the production of piperidines in good yields. nih.gov This approach, however, can sometimes be accompanied by the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen atom transfer process. nih.gov

Another strategy involves an iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane (B129415) acts as a key reagent to promote imine formation and reduction, initiate cyclization, and reduce the piperidinone intermediate. nih.gov This method is effective for the preparation of various cyclic amines, including piperidines. nih.gov

Furthermore, [5+1] annulation strategies, such as the aza-Pummerer approach, have been developed for the synthesis of functionalized piperidines. This method involves the formation of three new bonds (C-N, C-C, and C-Cl) in a single operation. nih.gov

| Cyclization Strategy | Key Features | Reference |

| Radical-Mediated Amine Cyclization | Cobalt(II) catalyzed, effective for various piperidines. | nih.gov |

| Iron-Catalyzed Reductive Amination | Uses phenylsilane, applicable to piperidines, pyrrolidines, and azepanes. | nih.gov |

| [5+1] Aza-Pummerer Annulation | Acid-mediated, forms three new bonds in one pot. | nih.gov |

Multicomponent Reaction Pathways to Substituted Piperidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds.

One notable example is the one-pot, four-component condensation for the synthesis of highly substituted piperid-4-ones. This reaction involves the addition of diketene (B1670635) to a tosyl imine in the presence of TiCl₄ and methanol, followed by the addition of an aldehyde to generate 2,6-disubstituted nonsymmetrical piperid-4-ones as a mixture of cis/trans diastereomers. nih.gov This mixture can be subsequently epimerized to the single 2,6-cis-diastereomer using potassium carbonate. nih.gov

Another approach involves a piperidine/iodine dual catalytic system for the one-pot, three-component synthesis of coumarin-3-carboxamides. While the final product is not a simple piperidine, the mechanism involves a Mannich-type reaction with piperidine as a key step in the formation of the initial adduct. semanticscholar.orgmdpi.com This highlights the utility of piperidine itself as a catalyst and building block in MCRs.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Four-Component Condensation | Diketene, Tosyl imine, Aldehyde, Methanol | 2,6-Disubstituted piperid-4-ones | One-pot synthesis, good yields, diastereomeric mixture convertible to single isomer. | nih.gov |

| Three-Component Synthesis | 2-Hydroxybenzaldehyde, Aminoalcohol/Primary amine, Diethyl malonate | Coumarin-3-carboxamides | Piperidine/Iodine dual catalysis, transition-metal-free. | semanticscholar.orgmdpi.com |

Green Chemistry Approaches in Piperidinone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of piperidinones and their derivatives. A key focus has been the replacement of volatile organic solvents with more environmentally benign alternatives.

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. A glucose-urea deep eutectic solvent has been shown to be an inexpensive and effective medium for the synthesis of various piperidin-4-one derivatives. nih.gov This method offers a new, environmentally safe synthetic route to these important heterocyclic compounds. nih.gov

Stereoselective Synthesis of 2,5-DIMETHYLPIPERIDIN-4-OL and Related Chiral Piperidinols

The biological activity of piperidinol derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure or enriched piperidinols is of paramount importance.

Asymmetric Synthesis Techniques

Asymmetric synthesis of chiral piperidinols can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts for asymmetric hydrogenation, and stereoselective cyclization reactions.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnih.gov Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral building blocks for the enantioselective synthesis of a wide range of piperidine-containing natural products. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at different positions of the piperidine ring, providing access to enantiopure polysubstituted piperidines. researchgate.net

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives provides a direct route to chiral piperidines. The development of chiral catalysts is crucial for achieving high enantioselectivity. For instance, the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts catalyzed by an iridium-phosphole complex has been shown to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov The use of the chiral phosphole-based MP²-SEGPHOS ligand was key to the success of this approach. nih.gov

Similarly, the asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts using a Rh-JosiPhos catalyst in the presence of an organic base can lead to high enantiomeric excesses in the resulting piperidines. unimi.itresearchgate.net Mechanistic studies have suggested that the enantiodetermining step involves a dihydropyridine (B1217469) intermediate. unimi.itresearchgate.net

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for the construction of six-membered nitrogen-containing heterocycles. rsc.orgresearchgate.netwikipedia.orgrsc.org This reaction can be performed stereoselectively to produce chiral piperidine derivatives. For example, the aza-Diels-Alder reaction of an in situ generated iododiene with chiral imines derived from α-methylbenzylamine can afford dihydropyridones with moderate diastereoselectivity. organic-chemistry.org

| Asymmetric Strategy | Key Features | Catalyst/Auxiliary | Reference |

| Chiral Auxiliaries | Versatile for enantioselective synthesis of polysubstituted piperidines. | Phenylglycinol-derived oxazolopiperidone lactams | researchgate.net |

| Asymmetric Hydrogenation of Pyridinium Salts | High enantioselectivity for 2- and 3-substituted piperidines. | Iridium-phosphole complexes, Rh-JosiPhos | nih.govunimi.itresearchgate.net |

| Aza-Diels-Alder Reaction | Construction of chiral piperidine rings via cycloaddition. | Chiral imines (e.g., from α-methylbenzylamine) | organic-chemistry.org |

Chiral Auxiliary and Catalytic Resolution Methodologies

The establishment of specific stereochemistry in piperidine rings can be effectively achieved through the use of chiral auxiliaries and catalytic resolution techniques. These methods are foundational in asymmetric synthesis, allowing for the separation of enantiomers or the diastereoselective synthesis of a target molecule.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. In the context of 2,5-dimethylpiperidin-4-ol synthesis, a chiral auxiliary could be employed in several ways, such as in the diastereoselective alkylation of a piperidinone precursor or in a stereoselective reduction of the ketone. For instance, chiral oxazolidinones have been widely used to direct the stereoselective alkylation of carbonyl compounds. While direct examples for 2,5-dimethylpiperidin-4-one are scarce in readily available literature, the principle can be applied to analogous systems. The chiral auxiliary controls the facial selectivity of the enolate alkylation, leading to a preponderance of one diastereomer.

Catalytic kinetic resolution is another powerful strategy for obtaining enantiomerically enriched piperidines. This technique involves the differential reaction of the enantiomers of a racemic mixture with a chiral catalyst, resulting in the separation of the faster-reacting enantiomer from the slower-reacting one. For disubstituted piperidines, this has been demonstrated with high selectivity factors. Detailed studies have shown that the conformational preferences of the piperidine ring play a crucial role in the efficiency and selectivity of the resolution. For example, in the kinetic resolution of various disubstituted piperidines, a strong preference for the acylation of conformers where the α-substituent occupies the axial position has been observed. This insight is critical when designing resolution strategies for analogs of 2,5-dimethylpiperidin-4-ol.

| Method | Description | Key Considerations |

| Chiral Auxiliary | A chiral molecule temporarily attached to the substrate to induce diastereoselectivity in a subsequent reaction. | - Selection of an appropriate auxiliary. - Efficient attachment and removal of the auxiliary. - High diastereoselectivity in the key stereocenter-forming step. |

| Catalytic Kinetic Resolution | A chiral catalyst selectively reacts with one enantiomer of a racemic mixture, allowing for their separation. | - High selectivity factor (s). - Practicality of separating the product and unreacted starting material. - Conformational effects of the piperidine ring. |

Biocatalytic Strategies in Piperidine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. Several biocatalytic approaches are applicable to the synthesis of chiral piperidinols.

One prominent strategy involves the use of imine reductases (IREDs), which can catalyze the asymmetric reduction of imines to chiral amines. researchgate.net This can be applied in a cascade reaction to produce substituted piperidines. For instance, a one-pot cascade involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can generate substituted piperidine frameworks from keto acid or keto aldehyde starting materials with high conversion, enantiomeric excess (ee), and diastereomeric excess (de). researchgate.net

Lipases are another class of versatile enzymes used in the synthesis of chiral piperidines, primarily for kinetic resolution. nih.gov For example, the lipase-catalyzed resolution of racemic piperidine derivatives through enantioselective acylation or hydrolysis can provide access to enantiopure building blocks. Lipases such as Candida antarctica lipase (B570770) B (CALB) have been immobilized and used for the synthesis of clinically valuable piperidines in multicomponent reactions. nih.gov While a direct application to 2,5-dimethylpiperidin-4-ol is not widely reported, the methodology is broadly applicable.

The reduction of a piperidin-4-one precursor is a key step in the synthesis of 2,5-dimethylpiperidin-4-ol. Carbonyl reductases (CREDs) are well-suited for this transformation, offering high stereoselectivity in the reduction of ketones to alcohols. The diastereoselective reduction of a prochiral ketone like 2,5-dimethylpiperidin-4-one would be an ideal application for a CRED, potentially providing access to a specific diastereomer of the final product.

| Enzyme Class | Application in Piperidine Synthesis | Example Reaction |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines, often in cascade reactions. researchgate.net | Reductive amination of a keto-aldehyde to form a chiral piperidine. |

| Lipases | Kinetic resolution of racemic piperidines via enantioselective acylation or hydrolysis. nih.gov | Enantioselective acylation of a racemic piperidinol. |

| Carbonyl Reductases (CREDs) | Stereoselective reduction of piperidin-4-ones to chiral piperidin-4-ols. | Diastereoselective reduction of 2,5-dimethylpiperidin-4-one. |

Novel Modular Synthetic Strategies for Piperidine Architectures

Recent advances in synthetic methodology have focused on the development of modular strategies that allow for the rapid and efficient construction of complex piperidine architectures from simple and readily available starting materials. These approaches often involve combining different catalytic systems to achieve transformations that would otherwise require lengthy synthetic sequences.

A groundbreaking modular approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net In this two-stage process, an enzyme is used to selectively introduce a hydroxyl group at a specific position on the piperidine ring. This newly installed functional group then serves as a handle for a subsequent nickel-electrocatalyzed radical cross-coupling reaction to form new carbon-carbon bonds. This strategy dramatically simplifies the synthesis of complex piperidines by reducing the number of steps required and avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.net This approach has been shown to reduce multi-step syntheses of 7-17 steps down to just 2-5 steps. news-medical.net

Another innovative modular strategy involves a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. nih.gov This reaction brings together an alkyne, an alkene, and an isocyanate to construct the piperidine core in a single step with high enantioselectivity. The resulting piperidinol scaffolds contain functional group handles that can be further manipulated, providing a versatile entry to a wide range of polysubstituted piperidines. nih.gov

Boronyl radical-catalyzed (4+2) cycloaddition represents another novel approach to polysubstituted piperidines. nih.gov This method allows for the reaction between 3-aroyl azetidines and various alkenes to deliver highly substituted piperidines with good yield and diastereoselectivity under metal-free conditions. The modularity and broad substrate scope of this reaction make it a valuable tool for accessing complex piperidine structures. nih.gov

| Modular Strategy | Key Features | Advantages |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Combines enzymatic C-H hydroxylation with nickel-electrocatalyzed cross-coupling. news-medical.net | - Significant reduction in step count. - Avoids protecting groups and precious metals. - Provides access to previously inaccessible molecules. news-medical.net |

| Rhodium(I)-Catalyzed [2+2+2] Cycloaddition | Convergent assembly of the piperidine ring from three components. nih.gov | - High enantioselectivity. - Access to functionalized piperidinol scaffolds. nih.gov |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Metal-free cycloaddition of azetidines and alkenes. nih.gov | - High modularity and atom economy. - Access to densely substituted piperidines. nih.gov |

Ring Conformation Analysis in Piperidine Systems

The piperidine ring, a saturated six-membered heterocycle, is not planar and, similar to cyclohexane, adopts a puckered conformation to alleviate angular and torsional strain. The most stable of these is the chair conformation.

Chair Conformation and Inversion Dynamics

The piperidine ring in this compound predominantly exists in a chair conformation. This arrangement allows for the staggering of substituents on adjacent carbon atoms, minimizing steric interactions. The piperidine ring is capable of undergoing a conformational inversion, or "ring flip," between two non-identical chair forms. This process involves the interconversion of axial and equatorial positions of the substituents. The rate of this inversion is dependent on the energy barrier between the two chair forms, which is influenced by the nature and position of the substituents on the ring. For the protonated form, as in the hydrochloride salt, the presence of the positively charged nitrogen atom can influence the inversion dynamics and the conformational equilibrium.

Preferred Substituent Orientations (Axial vs. Equatorial) in Dimethylpiperidinols

In substituted piperidines, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens or substituents. In the case of 2,5-dimethylpiperidin-4-ol, the relative orientation of the two methyl groups and the hydroxyl group will determine the most stable chair conformation.

Stereoisomerism and Diastereoselective Characterization

The presence of two chiral centers at C-2 and C-5 in 2,5-dimethylpiperidin-4-ol gives rise to the possibility of stereoisomerism. Specifically, cis and trans diastereomers exist, each as a pair of enantiomers. The relative orientation of the two methyl groups defines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).

Analysis of Vicinal Couplings in Spectroscopic Data for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds like 2,5-dimethylpiperidin-4-ol. The vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them, as described by the Karplus equation.

By analyzing the ³J values of the protons on the piperidine ring, particularly those adjacent to the methyl and hydroxyl groups, the relative orientation of these substituents can be determined. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of a trans-diaxial relationship. Conversely, smaller coupling constants (typically 1-5 Hz) are indicative of gauche relationships, such as axial-equatorial or equatorial-equatorial orientations. This analysis allows for the unambiguous assignment of the cis or trans configuration of the diastereomers.

Table 1: Representative Vicinal Coupling Constants for Stereochemical Assignment

| Diastereomer | Coupled Protons | Typical ³J (Hz) | Inferred Relationship |

|---|---|---|---|

| trans | H-2a, H-3a | ~10-12 | Diaxial |

| trans | H-4a, H-5a | ~10-12 | Diaxial |

| cis | H-2a, H-3e | ~2-4 | Axial-Equatorial |

| cis | H-4a, H-5e | ~2-4 | Axial-Equatorial |

Note: 'a' denotes axial and 'e' denotes equatorial protons. The exact values can vary depending on the specific conformation and solvent.

Diastereomeric Preference and Energy Landscapes

The relative stability of the different diastereomers and their conformers is determined by their respective energies. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy landscapes of the various stereoisomers of 2,5-dimethylpiperidin-4-ol. These calculations can predict the lowest energy conformations for both the cis and trans isomers and provide an estimate of the energy difference between them.

Generally, the trans-isomer with both methyl groups in equatorial positions is expected to be thermodynamically more stable than the cis-isomer, which must have one axial methyl group. However, the presence of the hydroxyl group and the protonated nitrogen can introduce intramolecular hydrogen bonding and other electrostatic interactions that may influence the relative stabilities.

Table 2: Calculated Relative Energies of 2,5-Dimethylpiperidin-4-ol Conformers

| Isomer | Methyl Group Orientations | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | 2-eq, 5-eq | 4-eq | 0.00 (Reference) |

| trans | 2-eq, 5-eq | 4-ax | +0.7 - +1.5 |

| cis | 2-eq, 5-ax | 4-eq | +1.8 - +2.5 |

| cis | 2-eq, 5-ax | 4-ax | +2.0 - +3.0 |

Note: These are generalized theoretical values and can vary based on the computational method and basis set used.

Dynamic Stereochemistry Studies of the Piperidinol Framework

The piperidinol framework of 2,5-dimethylpiperidin-4-ol is not static. In solution, the molecule is in a state of dynamic equilibrium, undergoing rapid ring inversion at room temperature. The study of this dynamic stereochemistry involves understanding the rates of these conformational changes and the factors that influence them.

Techniques such as variable-temperature NMR spectroscopy can be used to study these dynamic processes. By lowering the temperature, the rate of ring inversion can be slowed to the point where the individual chair conformers can be observed as distinct species in the NMR spectrum. From such studies, the energy barrier to ring inversion (ΔG‡) can be determined, providing valuable insight into the conformational flexibility of the molecule. The nature of the substituents and the protonation state of the nitrogen atom are key factors that modulate this energy barrier.

Advanced Spectroscopic and Diffraction Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted piperidine (B6355638) like 2,5-dimethylpiperidin-4-ol (B12937224) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its constitution and relative stereochemistry.

High-resolution ¹H (proton) and ¹³C NMR spectra provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For 2,5-dimethylpiperidin-4-ol hydrochloride, the piperidine ring is expected to adopt a chair conformation. The substituents (two methyl groups and a hydroxyl group) can exist in various stereoisomeric forms (e.g., cis or trans relationships between the methyl groups), which will significantly influence the chemical shifts and coupling constants.

¹H NMR Spectrum: The proton spectrum would display distinct signals for the protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6), the two methyl groups, and the hydroxyl (OH) and amine (NH) protons. The chemical shift of the hydroxyl proton can be particularly sensitive to stereochemistry and hydrogen bonding. iastate.edu The integration of these signals would correspond to the number of protons in each environment. The multiplicity (singlet, doublet, triplet, etc.) of each signal, governed by the J-coupling with neighboring protons, is crucial for determining connectivity. For instance, the signal for H-4, the proton attached to the same carbon as the hydroxyl group, would likely appear as a multiplet due to coupling with the two H-3 protons and H-5. The coupling constants between adjacent ring protons (e.g., ³J(Hax,Hax), ³J(Hax,Heq), ³J(Heq,Heq)) are stereospecific and provide critical information about the dihedral angles and thus the conformation of the ring.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon framework. For 2,5-dimethylpiperidin-4-ol, the number of signals will depend on the symmetry of the specific isomer. A plane of symmetry, if present, would result in fewer signals than the total number of carbon atoms. The signals for the carbon bearing the hydroxyl group (C-4) would appear downfield (typically 60-80 ppm), while the carbons bearing the methyl groups (C-2 and C-5) and the remaining ring carbons would have distinct chemical shifts influenced by their substitution and stereochemical environment.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidin-4-ol Derivative

This table presents typical chemical shift (δ) ranges and coupling constants (J) expected for a 2,5-dimethylpiperidin-4-ol structure, based on data from analogous compounds. Actual values will vary based on the specific isomer and solvent.

| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | Representative J-values (Hz) | ¹³C Chemical Shift (ppm) |

| C2-H | 2.8 - 3.2 | m | - | 55 - 60 |

| C3-Hax | 1.5 - 1.8 | q or ddd | ³J(Hax,Hax) ≈ 10-13 | 40 - 45 |

| C3-Heq | 1.9 - 2.2 | m | ³J(Hax,Heq) ≈ 2-5 | 40 - 45 |

| C4-H | 3.6 - 4.0 | m | - | 65 - 75 |

| C5-H | 1.6 - 2.0 | m | - | 35 - 40 |

| C6-Hax | 2.5 - 2.8 | t or dt | ²J(Hax,Heq) ≈ -12 to -14 | 50 - 55 |

| C6-Heq | 3.0 - 3.3 | d or dt | - | 50 - 55 |

| C2-CH₃ | 1.0 - 1.2 | d | ³J(H,H) ≈ 6-7 | 15 - 20 |

| C5-CH₃ | 0.9 - 1.1 | d | ³J(H,H) ≈ 6-7 | 12 - 18 |

| N-H | 8.0 - 9.5 (broad) | s (br) | - | - |

| O-H | 2.0 - 5.0 (broad) | s (br) | - | - |

While 1D NMR provides essential data, complex spin systems and signal overlap often necessitate 2D NMR experiments for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. This is instrumental in tracing the proton connectivity around the piperidine ring, confirming the sequence from H-2 through H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. For example, it can show correlations from the methyl protons to their attached carbons (C-2 and C-5) and adjacent ring carbons, confirming the substitution pattern.

Together, these 2D techniques provide a detailed and robust map of the molecule's covalent framework.

Substituted piperidine rings are not static; they undergo conformational changes, primarily the chair-to-chair ring inversion. For a given stereoisomer of 2,5-dimethylpiperidin-4-ol, the two possible chair conformations are typically not of equal energy. One conformer, which minimizes steric interactions, will be more populated at equilibrium.

Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. At room temperature, if the ring inversion is fast on the NMR timescale, the observed chemical shifts and coupling constants are a weighted average of the contributing conformations. As the temperature is lowered, the rate of inversion decreases. If the temperature is lowered sufficiently to the "coalescence point" and below, the exchange can be "frozen out," and separate signals for each distinct conformation may be observed. Analysis of the spectra at different temperatures can provide the activation energy (ΔG‡) for the ring inversion process and the relative populations of the conformers. researchgate.net In some substituted piperidines, significant populations of non-chair forms, such as skew-boat conformations, can also be detected using VT-NMR. rsc.org

Computational chemistry provides a powerful synergy with experimental NMR data. By using methods like Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for a proposed structure.

The process typically involves:

Building computer models of all possible stereoisomers and low-energy conformers of this compound.

Performing a geometry optimization to find the minimum energy structure for each.

Calculating the NMR shielding tensors for the optimized structures using established quantum mechanical methods.

Converting the calculated shielding constants into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS).

By comparing the computationally predicted NMR spectra for each possible isomer with the experimental data, the correct structure can be identified with a high degree of confidence. iastate.edu This approach is particularly valuable for assigning the stereochemistry when experimental data alone is ambiguous.

X-ray Crystallography

While NMR spectroscopy provides an unparalleled view of a molecule's structure in solution, X-ray crystallography offers a definitive and high-precision picture of the molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. The technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with very high precision.

For this compound, a successful X-ray crystallographic analysis would unambiguously determine:

Absolute Connectivity: Confirming the bonding framework of the molecule.

Relative Stereochemistry: Establishing the precise spatial arrangement of the two methyl groups and the hydroxyl group relative to each other (e.g., cis/trans, axial/equatorial).

Conformation: Revealing the exact conformation of the piperidine ring in the solid state, including bond lengths, bond angles, and torsional angles, confirming whether it adopts a perfect or distorted chair conformation.

Intermolecular Interactions: Showing how the molecules pack in the crystal lattice and detailing intermolecular forces like hydrogen bonds involving the hydroxyl, amine, and chloride ions.

Interactive Table 2: Example of Crystallographic Data Obtainable from a Single-Crystal X-ray Diffraction Experiment

This table illustrates the type of parameters that would be reported in a crystallographic study of this compound.

| Parameter | Example Value / Information |

| Chemical formula | C₇H₁₆ClNO |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.9 Å, b = 11.0 Å, c = 14.8 Å, β = 98.6° |

| Volume | 900 ų |

| Z (Molecules per unit cell) | 4 |

| Bond length (C-C) | 1.52 - 1.54 Å |

| Bond length (C-N) | 1.47 - 1.49 Å |

| Bond length (C-O) | 1.43 Å |

| Ring Torsion Angles | Defines the specific chair conformation of the piperidine ring |

| Hydrogen Bonding | O-H···Cl, N-H···Cl interactions detailed |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive technique used to analyze the crystalline nature of solid materials. nih.gov It provides detailed information about the atomic and molecular arrangement within a crystal lattice. When a sample is exposed to X-rays, the rays are diffracted by the crystalline phases in a pattern characteristic of that specific structure. nih.gov The diffraction angles (2θ) are governed by Bragg's Law (nλ = 2d sinθ), where the d-spacing represents the distance between crystal lattice planes. nih.gov

For a crystalline compound like this compound, PXRD is instrumental in confirming its solid-state form, identifying the specific crystalline phase (polymorph), and assessing its purity. researchgate.net The resulting diffractogram, a plot of diffraction intensity versus the 2θ angle, serves as a unique fingerprint for the crystalline solid. researchgate.netnih.gov Analysis of the peak positions, intensities, and widths in the PXRD pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. researchgate.net This information is crucial for understanding the three-dimensional structure and solid-state properties of the molecule. nih.govnih.gov While specific PXRD data for this exact compound is not publicly available, the table below illustrates a typical format for presenting such data for a crystalline piperidine derivative.

Table 1: Representative Powder X-ray Diffraction (PXRD) Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.71 | 75 |

| 21.1 | 4.20 | 90 |

| 25.6 | 3.47 | 60 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. capes.gov.br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision is critical for unambiguously determining the elemental composition of a molecule. youtube.com Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between ions that have the same integer mass but different molecular formulas, due to the slight mass differences between isotopes. libretexts.orgresearchgate.net

For 2,5-Dimethylpiperidin-4-ol, which has a molecular formula of C₇H₁₅NO, the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. By comparing this theoretical mass with the experimentally measured mass from an HRMS instrument, the molecular formula can be confidently confirmed with a low margin of error, typically less than 5 parts per million (ppm). researchgate.netpreprints.org

Table 2: HRMS Data for Molecular Formula Confirmation of Protonated 2,5-Dimethylpiperidin-4-ol

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to further elucidate the structure of a compound by analyzing the fragmentation patterns of a selected precursor ion. scielo.br In an MS/MS experiment, the protonated molecule of 2,5-Dimethylpiperidin-4-ol ([M+H]⁺, m/z 130.12) is isolated and then subjected to fragmentation, typically through collision with an inert gas. nih.gov The resulting fragment ions (product ions) are then analyzed, providing valuable insights into the molecule's connectivity and substructures. nih.govresearchgate.net

The fragmentation of piperidine derivatives often follows predictable pathways. nih.govchemguide.co.uk For 2,5-Dimethylpiperidin-4-ol, key fragmentation events would likely include:

Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a prominent fragment ion at m/z 112.11, corresponding to the loss of 18 Da from the precursor ion. nih.govlibretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines and piperidines. chemguide.co.uklibretexts.org This can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring, or ring-opening fragmentation.

Ring Cleavage: Fragmentation can occur within the piperidine ring itself, leading to a variety of smaller, characteristic ions. xml-journal.net

Table 3: Proposed MS/MS Fragmentation of Protonated 2,5-Dimethylpiperidin-4-ol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 130.12 | 112.11 | H₂O | [C₇H₁₄N]⁺ |

| 130.12 | 115.09 | •CH₃ | [C₆H₁₂NO]⁺ |

| 112.11 | 97.09 | •CH₃ | [C₆H₁₂N]⁺ |

| 130.12 | 86.09 | C₃H₈ | [C₄H₈NO]⁺ (Ring Cleavage) |

Advanced MS Techniques (e.g., CID, ECD, hybrid MS) for Detailed Structural Information

To induce the fragmentation described above, various advanced MS techniques are employed. Collision-Induced Dissociation (CID) is the most common method used in tandem mass spectrometry. xml-journal.net In CID, the selected precursor ions are accelerated and collided with a neutral gas (like nitrogen or argon), causing them to fragment. nih.gov The collision energy can be controlled to vary the extent of fragmentation, providing different levels of structural detail. ed.ac.uk

Other techniques, such as Electron Capture Dissociation (ECD) and hybrid mass spectrometers (e.g., Quadrupole-Time-of-Flight, Q-TOF), offer complementary information. scielo.brresearchgate.net Hybrid instruments, in particular, combine the capabilities of different mass analyzers to provide high resolution and sensitivity for both precursor and product ions, which is invaluable for the detailed structural analysis of complex molecules. preprints.orgresearchgate.net These advanced methods are crucial for distinguishing between isomers and confirming the precise location of substituents on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. ashp.org It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks indicate the presence of specific functional groups. nist.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band typically appears in the region of 3400-3200 cm⁻¹ due to the hydroxyl (-OH) group.

N-H⁺ Stretch: As a hydrochloride salt, the protonated secondary amine will show a broad absorption in the 2800-2400 cm⁻¹ range.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are characteristic of the C-H bonds in the methyl and methylene (B1212753) groups of the piperidine ring. vscht.cz

C-O Stretch: A distinct band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol.

C-N Stretch: The C-N stretching vibration of the amine typically appears in the 1250-1020 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3400 - 3200 (Broad, Strong) |

| Amine Salt | N-H⁺ Stretch | 2800 - 2400 (Broad) |

| Alkane | C-H Stretch | 2950 - 2850 (Strong) |

| Secondary Alcohol | C-O Stretch | ~1100 (Medium) |

Computational and Theoretical Investigations of 2,5 Dimethylpiperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,5-dimethylpiperidin-4-ol (B12937224) hydrochloride, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. However, no specific DFT studies detailing the optimized geometry or electronic structure for 2,5-dimethylpiperidin-4-ol hydrochloride have been reported.

Semi-Empirical Methods (e.g., AM1, PM3, RM1) for Molecular Properties

Semi-empirical methods, such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Recife Model 1 (RM1), offer a faster computational alternative to DFT. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are often used for larger molecules or for preliminary calculations before employing more rigorous methods.

These methods can be used to calculate a variety of molecular properties, including heats of formation, dipole moments, and ionization potentials. While these techniques are applicable to the study of this compound, a search of the scientific literature did not yield any studies that have applied AM1, PM3, RM1, or other semi-empirical methods to this specific compound.

Calculation of Energy Characteristics and Thermodynamic Stability

Theoretical calculations are crucial for determining the energy characteristics and thermodynamic stability of a molecule. Methods like DFT and semi-empirical calculations can provide the total electronic energy, zero-point vibrational energy, and thermal energy corrections. From these, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can be derived.

Comparing the energies of different isomers and conformers allows for the prediction of their relative stabilities. This information is vital for understanding the compound's behavior and potential reaction pathways. At present, there is no published data on the calculated energy characteristics or thermodynamic stability of this compound.

Analysis of Charge Characteristics and Nucleophilic Centers

Understanding the distribution of electrical charge within a molecule is key to predicting its chemical behavior. Computational methods can calculate atomic charges using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). This analysis helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Identifying nucleophilic centers, which are atoms or regions with a high tendency to donate electrons, is particularly important for understanding reaction mechanisms. For this compound, the nitrogen and oxygen atoms would be expected to be primary nucleophilic centers. However, without specific computational studies, a quantitative analysis of the charge distribution and the precise nature of these nucleophilic centers remains speculative.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic view of molecular behavior and are especially useful for studying conformational flexibility.

Conformational Analysis through Computational Modeling

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat forms. The orientation of the methyl and hydroxyl substituents (axial vs. equatorial) further increases the number of possible conformers.

Computational conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformations and the energy barriers between them. This is typically achieved through molecular mechanics force fields or quantum mechanical methods. Such an analysis would be critical for understanding the compound's three-dimensional shape and how it might interact with biological targets. Despite the importance of this information, no dedicated computational conformational analysis for this compound has been published. While studies on other substituted piperidines exist, their findings cannot be directly extrapolated to this specific molecule due to the unique stereoelectronic effects of the 2,5-dimethyl and 4-hydroxyl substitution pattern.

Prediction of Reactivity Indices (e.g., HOMO-LUMO Gap)

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key component of this understanding, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as more energy is required for an electron to be excited from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com

Table 1: Illustrative Reactivity Indices for a Piperidine Derivative This table presents hypothetical data for a generic piperidine derivative to illustrate the typical output of computational analysis, as specific experimental or calculated values for 2,5-dimethylpiperidin-4-ol are not available.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 8.7 |

Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netchemrxiv.org An MEP map is plotted on the molecule's surface, using a color spectrum to represent the electrostatic potential. researchgate.net

Different colors on the MEP map indicate regions of varying electron density. researchgate.net

Red/Orange/Yellow: These colors signify regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are typically found near electronegative atoms (like the oxygen of the hydroxyl group and the nitrogen in the piperidine ring of 2,5-dimethylpiperidin-4-ol). researchgate.net

Blue: This color indicates regions of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are generally located around hydrogen atoms, especially those bonded to electronegative atoms (like the hydroxyl and amine protons in 2,5-dimethylpiperidin-4-ol). researchgate.net

Green: This color represents areas of neutral or very low electrostatic potential. researchgate.net

By analyzing the MEP map of 2,5-dimethylpiperidin-4-ol, one could identify the most likely sites for electrophilic and nucleophilic interactions, as well as predict the molecule's hydrogen bonding capabilities.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. researchgate.nettandfonline.com These models are instrumental in drug design and materials science for predicting the behavior of novel compounds. nih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed activity or property. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation methods. tandfonline.com

While no specific QSAR/QSPR studies on 2,5-dimethylpiperidin-4-ol were identified, the extensive research on other piperidine derivatives demonstrates the utility of this approach. tandfonline.comnih.govtandfonline.com For example, QSAR models have been successfully developed for piperidine derivatives to predict their toxicity and receptor binding affinities. nih.govnih.gov A QSAR study involving 2,5-dimethylpiperidin-4-ol and its analogs could elucidate the structural requirements for a desired biological effect, thereby guiding the synthesis of new and more effective compounds.

Chemical Transformations and Derivatization Strategies for the 2,5 Dimethylpiperidin 4 Ol Scaffold

Functionalization at the Hydroxyl Group

The secondary hydroxyl group in 2,5-dimethylpiperidin-4-ol (B12937224) is a key site for introducing a variety of functional groups through several standard organic transformations.

Esterification: The hydroxyl group can be readily converted to an ester moiety. This is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for more sensitive substrates, milder conditions can be employed, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). The reaction with highly reactive acylating agents like acid chlorides or anhydrides is often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification: The formation of an ether linkage at the C-4 position is another important derivatization strategy. The Williamson ether synthesis is a widely used method, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. wikipedia.org Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide. Given that the substrate is a secondary alcohol, the choice of the alkyl halide is generally restricted to primary halides to avoid competing elimination reactions. libretexts.orgopenstax.org Another approach is the acid-catalyzed dehydration of the alcohol, although this is more suitable for the synthesis of symmetrical ethers and can be complicated by elimination side reactions, especially with secondary alcohols. libretexts.orgmasterorganicchemistry.com

Oxidation: The secondary alcohol of 2,5-dimethylpiperidin-4-ol can be oxidized to the corresponding ketone, 2,5-dimethylpiperidin-4-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) and milder, more selective agents like Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane. The resulting ketone is a versatile intermediate for further modifications, such as reductive amination or the introduction of substituents at the alpha-carbon positions.

Table 1: Representative Functionalization Reactions at the Hydroxyl Group

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Carboxylic acid, H+ | Ester |

| Acid chloride, Pyridine | Ester | |

| Etherification | NaH, Alkyl halide | Ether |

| Oxidation | PCC or Swern reagent | Ketone |

Reactions Involving the Nitrogen Atom (e.g., Alkylation, Acylation, Salt Formation)

The secondary amine in the piperidine (B6355638) ring is a nucleophilic center that readily participates in a range of chemical transformations, allowing for the introduction of diverse substituents.

N-Alkylation: The nitrogen atom can be alkylated to form tertiary amines. This is typically achieved by reacting the piperidine with an alkyl halide. The reaction proceeds via nucleophilic substitution, and the choice of solvent and base can influence the reaction rate and yield. In some cases, reductive amination can also be employed, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

N-Acylation: Acyl groups can be introduced at the nitrogen atom to form amides. This is generally accomplished by reacting the piperidine with an acid chloride or acid anhydride in the presence of a base to neutralize the generated acid. rsc.org Amide coupling reagents, such as HATU or HOBt, can also be used to facilitate the reaction with carboxylic acids. The resulting amides are generally stable and can significantly alter the electronic and steric properties of the molecule.

Salt Formation: As a basic amine, 2,5-dimethylpiperidin-4-ol readily forms salts with various acids. The hydrochloride salt is the specified form of the compound, which is often preferred due to its crystalline nature and increased water solubility, facilitating handling and formulation. Salts with other pharmaceutically acceptable acids can also be prepared by treating the free base with the corresponding acid.

Table 2: Examples of Reactions at the Nitrogen Atom

| Reaction Type | Typical Reagents | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Acylation | Acid chloride, Base | Amide |

| Salt Formation | HCl | Ammonium Chloride |

Introduction of Additional Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the 2,5-dimethylpiperidin-4-ol scaffold to introduce further structural diversity. nih.govnih.gov To utilize these reactions, the piperidine ring typically needs to be functionalized with a suitable handle, such as a halide or a triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organohalide. wikipedia.orglibretexts.org A derivative of 2,5-dimethylpiperidin-4-ol bearing a halide (e.g., bromo or iodo) or triflate group on the piperidine ring could be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgmdpi.com This reaction could be employed to introduce alkynyl moieties onto a suitably functionalized 2,5-dimethylpiperidin-4-ol scaffold, providing a linear and rigid extension to the core structure.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate. researchgate.netwikipedia.orgacsgcipr.org A halogenated derivative of 2,5-dimethylpiperidin-4-ol could be coupled with a wide range of primary or secondary amines, anilines, or other nitrogen-containing nucleophiles to introduce new amino substituents. nih.gov

Table 3: Potential Cross-Coupling Strategies for Derivatization

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | C-C |

| Sonogashira | Organohalide + Terminal Alkyne | C-C (sp2-sp) |

| Buchwald-Hartwig | Organohalide + Amine | C-N |

Annulation and Cyclization Reactions to Form Fused or Spirocyclic Systems

The functional groups of 2,5-dimethylpiperidin-4-ol can be utilized in annulation and cyclization reactions to construct more complex polycyclic systems, such as fused or spirocyclic structures. These rigidified scaffolds are of significant interest in drug discovery as they can lock the molecule into a specific conformation.

Fused Systems: The hydroxyl and amino groups can participate in reactions to form fused heterocyclic rings. For instance, the hydroxyl group could be converted into a good leaving group, followed by an intramolecular cyclization with a substituent introduced at the nitrogen atom. Alternatively, the piperidine ring could be a component in a multicomponent reaction designed to build a new fused ring system. rsc.org The synthesis of various fused heterocycles often involves the strategic placement of reactive functional groups that can undergo intramolecular condensation or cycloaddition reactions. mdpi.comanjs.edu.iquobaghdad.edu.iq

Spirocyclic Systems: Spirocycles are compounds where two rings share a single common atom. The 2,5-dimethylpiperidin-4-ol scaffold can be a precursor to spirocyclic piperidines. whiterose.ac.uk For example, the oxidation of the hydroxyl group to a ketone provides an electrophilic center at the C-4 position. This ketone can then undergo reactions such as an intramolecular Michael addition or a Pictet-Spengler type reaction with a suitable tether attached to the nitrogen atom to form a spirocyclic system. nih.gov The synthesis of spiro-2,5-diketopiperazines and other spirohydantoins often involves the cyclization of α,α-disubstituted α-amino esters, highlighting a potential synthetic route from derivatives of the title compound. nih.gov Additionally, intramolecular N-arylation reactions, such as the Buchwald-Hartwig reaction, have been used to create spiro[indoline-2,3'-piperidines]. rsc.org More complex spiroindimicin alkaloids featuring a 5/5-spirocyclic core have been synthesized through multi-step sequences that include Suzuki coupling and acid-mediated spirocyclization. chemrxiv.orgrsc.org

Table 4: Potential Strategies for Annulation and Cyclization

| Ring System | Key Intermediate/Reaction |

|---|---|

| Fused Heterocycle | Intramolecular cyclization of N-substituted derivative |

| Spirocycle | Cyclization onto the C-4 ketone derivative |

| Spirocycle | Intramolecular Buchwald-Hartwig N-arylation |

2,5 Dimethylpiperidin 4 Ol As a Versatile Building Block in Complex Molecular Architectures

Utilization in Natural Product-Inspired Scaffold Synthesis

The piperidine (B6355638) ring is a privileged scaffold, appearing frequently in the structures of thousands of natural alkaloids with a wide range of biological activities. rsc.orgresearchgate.net The development of synthetic methods to assemble multi-substituted chiral piperidines is a key focus in medicinal chemistry, often taking inspiration from the biosynthetic pathways of these natural products. rsc.org

2,5-Dimethylpiperidin-4-ol (B12937224) provides a pre-built, stereochemically rich core that mirrors substructures found in various natural compounds. Its fixed stereochemistry allows chemists to build complexity in a controlled manner, a crucial aspect when targeting specific natural product architectures. The hydroxyl and amine groups serve as convenient points for elaboration, enabling the attachment of other molecular fragments or the formation of more complex ring systems. For instance, synthetic strategies can be designed where the piperidine nitrogen participates in cyclization reactions to form bicyclic or spirocyclic systems, which are common motifs in bioactive natural products. acs.org The strategic placement of the methyl and hydroxyl groups on the piperidine ring influences the conformational preference of the molecule, which can be exploited to direct the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of specific diastereomers of complex target molecules.

The use of such building blocks is central to creating libraries of natural product-like compounds, which are increasingly valued in drug discovery for their structural complexity and biological relevance. nih.gov By starting with a scaffold like 2,5-dimethylpiperidin-4-ol, chemists can efficiently generate novel molecules that occupy a similar chemical space to natural products, increasing the probability of discovering new bioactive agents. mdpi.com

Application in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. nih.govwikipedia.org This approach relies on the use of versatile building blocks that possess multiple points of diversification. 2,5-Dimethylpiperidin-4-ol is an exemplary scaffold for such applications due to its two distinct and readily functionalizable sites: the secondary amine at the N1 position and the hydroxyl group at the C4 position.

These two functional groups can be modified using a wide array of robust and well-established chemical reactions. This modularity allows for a "mix-and-match" approach where different sets of reactants can be combined with the piperidine core to generate a large library of analogs. This process is often employed in diversity-oriented synthesis (DOS), which aims to create collections of molecules with high skeletal and stereochemical diversity. nih.govnih.gov

The general strategy for library generation using this scaffold can be outlined as follows:

N-Functionalization : The secondary amine can undergo reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), reductive amination, or alkylation to introduce a wide variety of substituents (R¹).

O-Functionalization : The secondary hydroxyl group can be converted into ethers, esters, or used as a nucleophile in other coupling reactions to introduce a second set of diverse substituents (R²).

By systematically combining a set of reactants for the amine with a set of reactants for the alcohol, a matrix of unique products can be generated efficiently. uomustansiriyah.edu.iq

| Scaffold | N-Functionalization (R¹) | O-Functionalization (R²) | Resulting Library Members |

|---|---|---|---|

| 2,5-Dimethylpiperidin-4-ol | Acid Chlorides (e.g., Acetyl chloride, Benzoyl chloride) | Alkyl Halides (e.g., Methyl iodide, Benzyl bromide) | N-Acyl, O-Alkyl derivatives |

| Sulfonyl Chlorides (e.g., Mesyl chloride, Tosyl chloride) | Carboxylic Acids (e.g., Acetic acid, Benzoic acid) | N-Sulfonyl, O-Acyl derivatives | |

| Aldehydes/Ketones (via Reductive Amination) | Isocyanates (e.g., Phenyl isocyanate) | N-Alkyl, O-Carbamoyl derivatives |

This systematic approach allows for the rapid exploration of the chemical space around the core piperidine scaffold, which is essential for identifying structure-activity relationships (SAR) during lead optimization in drug discovery programs. imperial.ac.uk

Contribution to Diverse Three-Dimensional Chemical Space

In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules (often rich in sp²-hybridized carbons) towards more complex, three-dimensional structures. rsc.org Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) and greater 3D complexity have been shown to offer improved physicochemical properties, such as better solubility and higher bioavailability, and can lead to greater target selectivity. lifechemicals.comnih.gov

Saturated heterocyclic rings like piperidine are ideal starting points for building 3D fragments. rsc.orgnews-medical.net 2,5-Dimethylpiperidin-4-ol is an intrinsically three-dimensional molecule. Its saturated carbon framework adopts non-planar chair or boat-like conformations, and the substituents (methyl groups and the hydroxyl group) project from this core into defined vectors in 3D space. The presence of multiple stereocenters creates distinct diastereomers, each with a unique and relatively rigid shape. whiterose.ac.uknih.gov

The value of such building blocks is in their ability to populate regions of chemical space that are inaccessible to traditional flat aromatic compounds. rsc.orgrsc.org The shape diversity of molecules can be analyzed using computational methods like Principal Moments of Inertia (PMI) analysis, which plots the distribution of molecular shapes. Libraries based on substituted piperidine scaffolds show a broad distribution in PMI plots, indicating a high degree of 3D shape diversity. rsc.orgdtu.dk This diversity is critical for interacting with the complex, three-dimensional binding sites of biological targets like proteins.

| Property | Typical 2D Scaffold (e.g., Benzene) | 3D Scaffold (e.g., 2,5-Dimethylpiperidin-4-ol) |

|---|---|---|

| Hybridization | Predominantly sp² | Predominantly sp³ |

| Fsp³ Value | Low (e.g., 0 for benzene) | High (e.g., >0.8 for the piperidine core) |

| Molecular Shape | Planar, rigid | Globular, puckered, defined 3D vectors |

| Solubility | Often lower | Generally higher |

| Synthetic Tractability | Well-established 2D functionalization | Stereocontrolled functionalization creates diverse shapes news-medical.net |

By utilizing building blocks like 2,5-dimethylpiperidin-4-ol, medicinal chemists can construct novel molecules that are richer in sp³ centers and possess more diverse three-dimensional shapes, ultimately enhancing the quality and diversity of compound collections for fragment-based and high-throughput screening. rsc.orgdtu.dk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.